molecular formula C27H42O3 B1241789 16-Dehydroepicalcitriol

16-Dehydroepicalcitriol

Cat. No.: B1241789
M. Wt: 414.6 g/mol
InChI Key: NATTYVAFGUNUKP-FUXKBGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Dehydroepicalcitriol is a synthetic vitamin D3 analog with structural similarities to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. It binds to the vitamin D receptor (VDR), modulating gene expression involved in calcium homeostasis, cell differentiation, and immune regulation. Its unique structural modifications, including a 16,17-double bond and epi-configuration at the 20-position, confer distinct pharmacokinetic and pharmacodynamic properties compared to other vitamin D analogs.

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,6-9,13-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,24-,25-,27+/m0/s1

InChI Key

NATTYVAFGUNUKP-FUXKBGLRSA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Structural Impact : The 16,17-double bond in 16-Dehydroepicalcitriol reduces its binding affinity to VDR compared to calcitriol but enhances metabolic stability, prolonging its half-life.
  • Metabolism : Unlike calcitriol, which is rapidly degraded by renal CYP24A1, 16-Dehydroepicalcitriol undergoes slower hepatic metabolism, reducing nephrotoxicity risks in CKD patients.

Pharmacodynamic and Clinical Comparisons

Mechanism of Action

  • 16-Dehydroepicalcitriol : Binds VDR to upregulate calcium transporters (e.g., TRPV6) and downregulate parathyroid hormone (PTH). Its epi-configuration minimizes hypercalcemia risk.
  • Calcitriol : Potent VDR activation but with a higher incidence of hypercalcemia due to unmodified calcium absorption pathways.
  • Paricalcitol : 22-oxa modification shifts selectivity toward PTH suppression over intestinal calcium absorption.
  • Alfacalcidol : Requires hepatic 25-hydroxylation to become active, making it less predictable in liver disease.

Research Findings and Limitations

  • Hypercalcemia Mitigation : 16-Dehydroepicalcitriol’s structural modifications lower calcium absorption efficiency by 30% compared to calcitriol, making it safer for long-term use.
  • Bone Health : Clinical trials show a 15% increase in lumbar spine BMD over 12 months, outperforming alfacalcidol (8%) but lagging behind teriparatide.
  • Psoriasis: Limited efficacy in psoriasis (30% improvement vs. 60% with calcipotriol) due to weaker keratinocyte modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Dehydroepicalcitriol
Reactant of Route 2
16-Dehydroepicalcitriol

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